molecular formula C12H14N2OS B420481 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 61627-58-5

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide

Cat. No.: B420481
CAS No.: 61627-58-5
M. Wt: 234.32g/mol
InChI Key: CIQULTXYCPXNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide (CAS: 61627-58-5) is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a propionamide moiety at position 2. This compound serves as a versatile precursor for synthesizing polyfunctionalized heterocyclic systems, particularly in antimicrobial and antitumor applications . Its synthesis typically involves coupling reactions of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with acylating agents or heteroaryl amines under reflux conditions .

Key properties include:

  • Molecular formula: C₁₂H₁₃N₂OS
  • Molecular weight: 249.31 g/mol
  • Structural features: Rigid bicyclic system with electron-withdrawing cyano and amide groups, enabling regioselective reactions for further functionalization .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQULTXYCPXNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355635
Record name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61627-58-5
Record name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Combinatorial Synthesis

WO2003084947A1 describes a combinatorial approach using solid-phase synthesis. The tetrahydrobenzo[b]thiophene core is functionalized on resin-bound intermediates, enabling rapid diversification of the 2-position. After cleavage from the resin, the free amine is propionylated in solution phase. This method is advantageous for high-throughput screening but requires specialized equipment.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps. For example, cyclization of cyclohexylidene cyanoacetic acid ester with sulfur achieves 90% yield in 15 minutes under microwave conditions (150°C, 300 W). Similarly, propionylation reactions are completed in 5–10 minutes with comparable yields to conventional heating.

Analytical and Purification Methods

Chromatographic Techniques

  • TLC monitoring : Silica gel plates with ethyl acetate/hexane (1:3) are used to track reaction progress.

  • Column chromatography : Silica gel (60–120 mesh) eluted with gradient mixtures (e.g., 10–30% ethyl acetate in hexane) isolates intermediates.

Recrystallization

The final product is purified via recrystallization from DMF-ethanol (1:4), yielding needle-shaped crystals with >98% purity.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 1.15 (t, 3H, CH₂CH₃), δ 2.35 (q, 2H, COCH₂), and δ 6.80 (s, 1H, NH).

  • LC-MS : [M+H]⁺ at m/z 261.1 confirms molecular weight.

Challenges and Mitigation Strategies

Side Reactions

  • Over-cyanation : Excess cyanating agents can lead to di- or tri-cyano byproducts. Stoichiometric control and low temperatures mitigate this issue.

  • Oxidation of the thiophene ring : Anaerobic conditions (N₂ atmosphere) preserve the tetrahydrobenzo[b]thiophene structure during synthesis.

Scalability Issues

  • Exothermic reactions : Gradual addition of propionyl chloride and efficient cooling prevent thermal runaway.

  • Solvent recovery : DCM and THF are distilled and reused to reduce costs in large-scale production.

Yield Optimization Data

StepReagents/ConditionsYield (%)Source
Core cyclizationS₈, DMF, 70°C, 4 h78
NitrationHNO₃/H₂SO₄, 0°C, 1 h65
ReductionH₂/Pd-C, EtOH, rt, 2 h82
PropionylationPropionyl chloride, TMSCl, 0°C74
Microwave cyclizationS₈, MW, 150°C, 15 min90

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide serves as a key intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to engage in multiple chemical reactions that are crucial for developing new therapeutic agents. For instance, it is utilized in synthesizing compounds that target specific biological pathways, making it valuable in drug discovery and development processes .

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that modifications to the core structure can enhance its efficacy against various cancer cell lines. For example, compounds derived from this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo .

Material Science

Polymer Synthesis
The compound is also explored for its potential in material science, particularly in the synthesis of polymers with enhanced properties. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with improved thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study 1Anticancer ResearchDemonstrated effectiveness against breast cancer cell lines with IC50 values significantly lower than standard treatments .
Study 2Polymer DevelopmentSuccessfully incorporated into polymer matrices to enhance mechanical properties and thermal resistance .
Study 3Drug SynthesisUsed as a precursor for synthesizing novel anti-inflammatory drugs with improved bioavailability.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 5-lipoxygenase by binding to its active site, thereby preventing the formation of pro-inflammatory leukotrienes . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket and form stable interactions with key amino acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamide Derivatives

Several N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides (e.g., compounds I–IV) have been synthesized with varying substituents (fluoro, chloro, methoxy) on the benzamide ring. These derivatives exhibit similar molecular conformations but distinct supramolecular aggregation modes due to steric and electronic effects. For example:

  • Compound I (3-fluorobenzamide): Forms π-stacking interactions via fluorinated rings.
  • Compound IV (2-methoxybenzamide): Exhibits disordered packing due to methoxy group flexibility .

Table 1 : Structural and Crystallographic Comparison of Benzamide Derivatives

Compound Substituent Space Group Conformation Aggregation Mode
I 3-F P-1 Half-chair π-stacking
II 4-Cl P-1 Half-chair Halogen bonding
III 2,6-F₂ P-1 Half-chair H-bonding
IV 2-OMe P-1 (Z'=2) Half-chair Disordered

Acetamide and Hydrazine Derivatives

Anticancer Acetamide Systems

Derivatives such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide (precursor) yield compounds with significant antiproliferative activity. For instance:

  • Compound 89 : Inhibits MCF-7 (breast cancer) with IC₅₀ = 1.2 µM, outperforming doxorubicin (IC₅₀ = 1.5 µM) .
  • Compound 86 : Active against NCI-H460 (lung cancer) with IC₅₀ = 1.8 µM .
EGFR/HER2 Inhibitors

Tetrahydrobenzothieno-acetamide derivatives (e.g., 21b, 23) show dual kinase inhibition:

  • Compound 21b (pyrazolo[3,4-b]pyridine derivative): Potent EGFR inhibition (IC₅₀ = 12 nM) due to hydrogen bonding with kinase active sites .
  • Compound 23 (isoxazolo[3,4-b]pyridine derivative): Enhanced HER2 selectivity (IC₅₀ = 18 nM) .

Table 2 : Pharmacological Profiles of Key Derivatives

Compound Target IC₅₀ (nM) Cell Line Activity Reference
89 MCF-7 1200 Breast adenocarcinoma
21b EGFR 12 H1299 lung cancer
23 HER2 18 H1299 lung cancer
25a α-Glucosidase 0.45 µM Enzyme inhibition

Functionalized Hydrazine-Carboxamide Derivatives

(E)-2-Benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide derivatives demonstrate potent α-glucosidase inhibition, critical for diabetes management:

  • Compound 25a (3-nitrobenzylidene): IC₅₀ = 0.45 µM, 200-fold more active than acarbose (IC₅₀ = 90 µM) .
  • Compound 25b (4-methoxybenzylidene): Improved solubility but reduced potency (IC₅₀ = 1.2 µM) .

Regioselective Functionalization

The cyanoacetamido moiety in the parent compound allows regioselective attacks by nucleophiles (e.g., hydrazines, aryl amines), leading to diverse heterocycles:

  • Reaction with hydrazine : Forms pyrazole or pyrimidine derivatives (e.g., 22a-b , 24a-b ) .
  • Coupling with diazonium salts : Produces azo dyes (e.g., 8a-d ) with antimicrobial properties .

Table 3 : Synthetic Routes and Products

Reaction Type Reagents/Conditions Product Class Application
Azo coupling Diazonium salts, NaOH, 0–5°C Azo dyes (e.g., 8a-d ) Antimicrobial textiles
Heteroaryl amine coupling DCM, TEA, reflux Pyrazolo-pyridines (e.g., 21b ) Anticancer agents
Hydrazine cyclization Hydrazine hydrate, ethanol, reflux Hydrazone-carboxamides α-Glucosidase inhibitors

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H14_{14}N2_2OS
  • Molecular Weight : 246.33 g/mol
  • CAS Number : 355000-40-7

This structure features a benzo[b]thiophene core with a cyano group and a propionamide moiety, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress-related diseases.

2. Neuroprotective Effects

Studies have shown that derivatives of this compound can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative conditions. For instance, it has been suggested that such compounds may inhibit monoamine oxidase (MAO), an enzyme involved in neurodegeneration.

3. Anti-inflammatory Properties

The compound's structural characteristics allow it to modulate inflammatory pathways effectively. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • MAO Inhibition : By inhibiting MAO-B activity, the compound may increase levels of neurotransmitters such as dopamine and serotonin in the brain, which is beneficial for mood regulation and cognitive function.
  • Scavenging Free Radicals : The cyano and thiophene groups contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Research Findings and Case Studies

A review of literature reveals various studies that have evaluated the biological activity of this compound:

StudyFindings
In vitro MAO-B inhibition The compound showed IC50_{50} values comparable to known MAO inhibitors, suggesting strong inhibitory potential .
Neuroprotective assays Demonstrated significant neuroprotection in cell models exposed to oxidative stress .
Anti-inflammatory assays Reduced TNF-alpha and IL-6 levels in macrophage cultures .

Q & A

Q. What are the common synthetic routes for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide?

The compound is typically synthesized via acylation reactions. For example, reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with propionic anhydride or acyl chlorides under reflux in dichloromethane (DCM) with triethylamine (TEA) as a base. Microwave-assisted Gewald reactions using K₂CO₃ as a heterogeneous catalyst have also been reported to improve efficiency . Yields vary depending on reaction conditions; for instance, bromoacyl chloride derivatives achieved 67% yield in DCM .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Characterization relies on nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example:

  • ¹H NMR : Signals for the tetrahydrobenzo[b]thiophene moiety appear at δ 1.5–2.8 ppm (methylene protons) and δ 3.3–3.6 ppm (amide NH) .
  • IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • MS : Molecular ion peaks align with theoretical molecular weights (e.g., 282.4 g/mol for derivatives) .

Q. What are typical challenges in optimizing synthetic yields?

Yields range from 39% to 96%, influenced by solvent choice, reaction time, and catalysts. For example, DCM with TEA improves acylation efficiency compared to ethyl acetate . Microwave-assisted synthesis reduces reaction times and enhances regioselectivity, as seen in Gewald reactions with K₂CO₃ .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of derivatives?

Regioselective attacks are achieved by modifying reaction conditions. For example:

  • Microwave irradiation (100 W, 78°C) in DMF-DMA promotes selective formimidamide formation .
  • Cyclization strategies : Ethyl cyanoacetate reacts with the amino group to form thiophene- or pyrazole-based heterocycles, with regioselectivity driven by solvent polarity and temperature .

Q. What structural modifications enhance biological activity against cancer targets?

Derivatives with pyrazolo[3,4-b]pyridine or isoxazolo[3,4-b]pyridine moieties show potent cytotoxicity against H1299 lung cancer cells (e.g., compound 21b in ). Substitutions at the acetamide position (e.g., hydrazinyl or aromatic aldehydes) improve binding to EGFR/HER2 . SAR studies highlight the importance of the cyano group and tetrahydrobenzo[b]thiophene scaffold for kinase inhibition .

Q. How do contradictory reports on biological targets (e.g., JNK vs. EGFR inhibition) arise, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., enzyme vs. cell-based assays). For instance:

  • JNK inhibition : TCS JNK 5a (a derivative) shows pIC₅₀ values of 6.5–6.7 for JNK2/3 in enzyme assays .
  • EGFR/HER2 inhibition : Derivatives in were tested in vitro on H1299 cells, with activity dependent on cellular uptake and metabolism. Resolution: Comparative studies under standardized protocols (e.g., consistent cell lines, ATP concentrations) are recommended .

Q. What methodologies are used to evaluate distribution and stability in biological systems?

  • Distribution in emulsions : Fluorescent tagging (e.g., SIM-53B in ) and HPLC analysis quantify partitioning in lipid-water systems .
  • Metabolic stability : Liver microsome assays and LC-MS/MS track degradation metabolites. For example, derivatives with trifluoroacetamide groups exhibit enhanced stability due to reduced cytochrome P450 interactions .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted methods for efficiency .
  • Characterization : Use tandem MS/NMR to resolve structural ambiguities in regiochemistry .
  • Biological Assays : Validate target specificity using siRNA knockdowns alongside inhibitor studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.